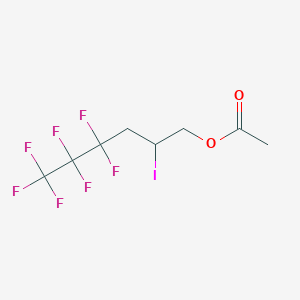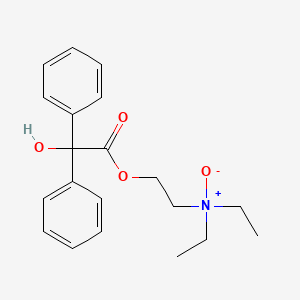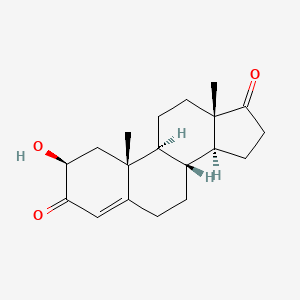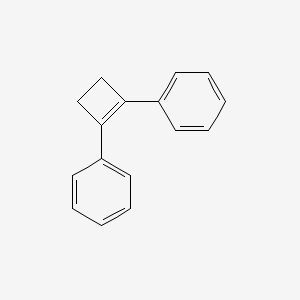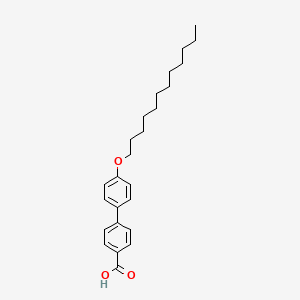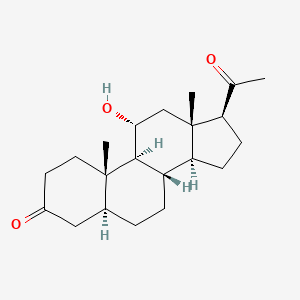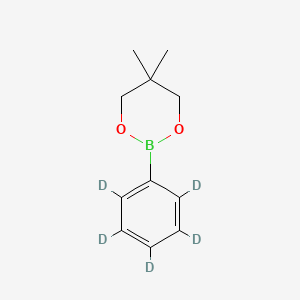![molecular formula C8H5F4IO B13422223 [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol: is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the halogenation of a fluorinated aromatic precursor, followed by the introduction of the trifluoromethyl group and subsequent reduction to form the methanol derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The fluorine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver fluoride (AgF).
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated and iodinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
- [4-Iodo-2-(trifluoromethyl)phenyl]methanol
- [4-Fluoro-2-iodo-6-(trifluoromethyl)phenol
Uniqueness: Compared to similar compounds, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol stands out due to the combination of fluorine, iodine, and trifluoromethyl groups. This unique arrangement of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F4IO |
|---|---|
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
[4-fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3H2 |
Clé InChI |
LNFKWFBFESACTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)CO)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



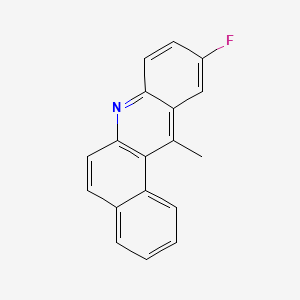

![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
